

Unveiling L-739594: A Potent HIV-1 Protease Inhibitor

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For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of **L-739594**, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. Tailored for researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and biological activity of this compound, presenting key data in a structured format for clarity and comparative analysis.

Core Compound Data

L-739594, identified by the CAS number 156879-13-9, is a significant molecule in the landscape of antiretroviral research.[1] Its systematic IUPAC name is hexahydrofuro[2,3-b]furan-3-yl (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[1] The compound has a molecular formula of C31H47N3O6 and a molecular weight of 557.73 g/mol .[1]



Property	Value	Reference
CAS Number	156879-13-9	[1]
Molecular Formula	C31H47N3O6	[1]
Molecular Weight	557.73 g/mol	[1]
IUPAC Name	hexahydrofuro[2,3-b]furan-3-yl (4-(3-(tert- butylcarbamoyl)octahydroisoqu inolin-2(1H)-yl)-3-hydroxy-1- phenylbutan-2-yl)carbamate	[1]

Potent Biological Activity

L-739594 is a highly effective inhibitor of the HIV-1 protease, a critical enzyme for viral replication. Research has demonstrated its potent in vitro activity, with a reported IC50 value of 1.8 nM against the HIV-1 protease. This high level of potency underscores the compound's significance as a lead for further drug development.

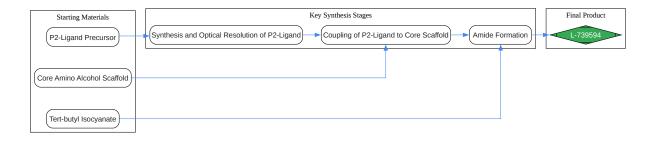
Biological Target	IC50 (nM)	Reference
HIV-1 Protease	1.8	

Conceptual Synthesis Pathway

The synthesis of **L-739594** involves the strategic coupling of key structural fragments. A critical aspect of its design is the incorporation of high-affinity P2-ligands, which are crucial for effective binding to the active site of the HIV-1 protease. The synthesis and optical resolution of these ligands are pivotal to achieving the desired stereochemistry and ultimately, the high inhibitory potency of the final compound.

Below is a conceptual workflow illustrating the key stages in the synthesis of L-739594.





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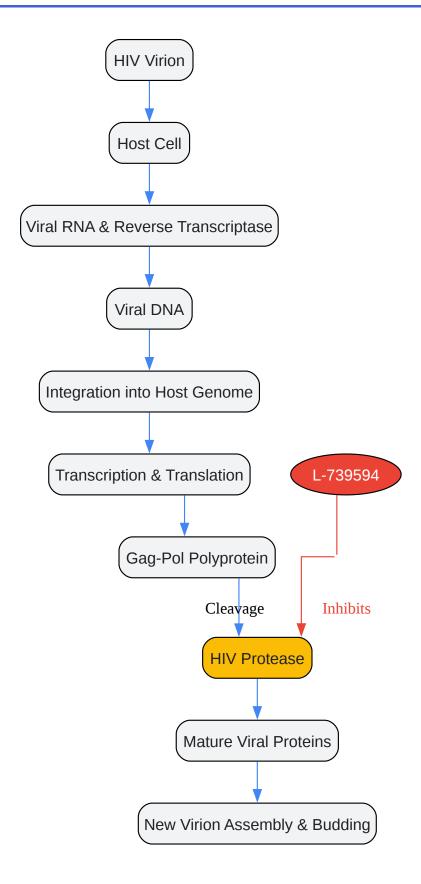
Caption: Conceptual workflow for the synthesis of L-739594.

Mechanism of Action: Targeting HIV-1 Protease

The primary mechanism of action of **L-739594** is the competitive inhibition of the HIV-1 protease. This enzyme is essential for the post-translational modification of the viral Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins. By binding to the active site of the protease, **L-739594** prevents the cleavage of these polyproteins, thereby disrupting the viral life cycle and inhibiting the production of new, infectious virions.

The following diagram illustrates the inhibitory effect of **L-739594** on the HIV life cycle.





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Caption: Inhibition of HIV-1 protease by **L-739594** disrupts viral maturation.



Experimental Protocols

While specific, detailed experimental protocols for the synthesis and in vitro assays of **L-739594** are proprietary and not fully available in the public domain, the general methodologies can be inferred from standard practices in medicinal chemistry and virology.

General Synthesis Protocol Outline:

- P2-Ligand Synthesis: The synthesis of the hexahydrofuro[2,3-b]furan-3-yl moiety would likely
 involve stereoselective reactions to establish the correct chirality, followed by activation for
 subsequent coupling.
- Core Scaffold Preparation: The synthesis of the (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)amine core would involve multiple steps, including the formation of the octahydroisoquinoline ring system and the introduction of the amino alcohol functionality.
- Coupling and Final Modification: The activated P2-ligand would be coupled to the core amino alcohol scaffold via a carbamate linkage. The final step would involve the formation of the tert-butyl amide. Purification would likely be achieved through chromatographic techniques.

HIV-1 Protease Inhibition Assay (General Procedure):

A common method for determining the IC50 of an HIV-1 protease inhibitor involves a fluorogenic assay.

- Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (a peptide containing a cleavage site for the protease, flanked by a fluorescent reporter and a quencher), assay buffer, and the test compound (L-739594) at various concentrations.
- Procedure: The HIV-1 protease is incubated with varying concentrations of L-739594. The fluorogenic substrate is then added to the mixture.
- Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The inhibitory activity of L-739594 is determined by measuring the reduction in fluorescence signal.



 Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

This technical guide serves as a foundational resource for understanding the discovery and synthesis of **L-739594**. Further research into the primary literature is recommended for a more comprehensive understanding of its development and therapeutic potential.

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References

- 1. medkoo.com [medkoo.com]
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